4-[3-(naphthalen-1-yl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one
Description
This compound features a piperazin-2-one core substituted with a 3-(naphthalen-1-yl)propanoyl group at position 4 and a pyridin-3-yl moiety at position 1. Its molecular formula is C₂₂H₂₁N₃O₂ (molar mass: 359.43 g/mol).
Properties
IUPAC Name |
4-(3-naphthalen-1-ylpropanoyl)-1-pyridin-3-ylpiperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c26-21(11-10-18-7-3-6-17-5-1-2-9-20(17)18)24-13-14-25(22(27)16-24)19-8-4-12-23-15-19/h1-9,12,15H,10-11,13-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUWVFBIAKLKGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)CCC2=CC=CC3=CC=CC=C32)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[3-(naphthalen-1-yl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one , a derivative of piperazine, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and structure-activity relationships (SAR) based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of naphthalene derivatives with piperazine and pyridine moieties. The synthetic pathway often utilizes various coupling agents and solvents to facilitate the formation of the desired product. The characterization of synthesized compounds is usually confirmed through techniques such as NMR spectroscopy and mass spectrometry.
Antitumor Activity
Research has indicated that piperazine derivatives exhibit significant antitumor properties. In one study, a series of piperazine-based compounds were evaluated for their cytotoxic effects against various cancer cell lines. The results demonstrated that compounds with naphthyl substituents showed enhanced activity compared to their unsubstituted counterparts, suggesting that the naphthyl group contributes positively to the antitumor efficacy .
Antibacterial and Antifungal Properties
The antibacterial and antifungal activities of piperazine derivatives have been documented extensively. For instance, a study synthesized several piperazine derivatives, including those similar to this compound, which were tested against Gram-positive and Gram-negative bacteria as well as fungal strains. The results indicated promising antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds. In the case of this compound, modifications to the piperazine ring and naphthyl substituents were systematically explored.
Key Findings:
- Naphthyl Substitution : The presence of a naphthyl group significantly enhances both antitumor and antimicrobial activities.
- Pyridine Influence : Variations in the pyridine substituent also affected activity; for example, different electron-donating or withdrawing groups on the pyridine ring altered potency.
Case Studies
Several case studies have highlighted the effectiveness of this compound class:
- Case Study 1 : A study published in Journal of Medicinal Chemistry reported on a series of piperazine derivatives where one compound exhibited IC50 values below 10 µM against several cancer cell lines, emphasizing the importance of structural modifications in enhancing biological activity .
- Case Study 2 : Another investigation focused on the antibacterial properties of similar compounds revealed that modifications led to improved efficacy against resistant bacterial strains, showcasing the potential for developing new antibiotics based on this scaffold .
Data Table: Biological Activities Summary
Comparison with Similar Compounds
Structural Analogues and Key Differences
Pharmacological and Physicochemical Comparisons
- Lipophilicity : Naphthalene-containing analogs exhibit high logP values (~3.5–4.0), favoring CNS penetration. The target compound’s pyridin-3-yl group may slightly reduce lipophilicity versus pyridin-2-yl analogs (e.g., ).
- Binding Affinity : Piperazine derivatives with chlorophenyl (e.g., ) or methoxyphenyl (e.g., ) substituents show affinity for serotonin/dopamine receptors. The target’s pyridin-3-yl group may target kinases or nicotinic receptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
